molecular formula C7H5BrO3 B13088031 3-(5-Bromofuran-2-YL)-3-oxopropanal

3-(5-Bromofuran-2-YL)-3-oxopropanal

Cat. No.: B13088031
M. Wt: 217.02 g/mol
InChI Key: ZSSZBHXLVCGYRW-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-YL)-3-oxopropanal is an organic compound that features a brominated furan ring attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-YL)-3-oxopropanal typically involves the bromination of furan derivatives followed by the introduction of the oxopropanal group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to formylation reactions to introduce the oxopropanal group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-YL)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromofuran-2-YL)-3-oxopropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-YL)-3-oxopropanal involves its interaction with various molecular targets. The bromine atom and the oxopropanal group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromofuran-2-YL)-3-oxopropanal is unique due to the presence of both a brominated furan ring and an oxopropanal group

Properties

Molecular Formula

C7H5BrO3

Molecular Weight

217.02 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-3-oxopropanal

InChI

InChI=1S/C7H5BrO3/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,4H,3H2

InChI Key

ZSSZBHXLVCGYRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)CC=O

Origin of Product

United States

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